molecular formula C12H12O4S2 B3144601 Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate CAS No. 555154-27-3

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B3144601
CAS No.: 555154-27-3
M. Wt: 284.4 g/mol
InChI Key: AHLOHMBMWUCMBZ-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, a well-known method for synthesizing thiophene derivatives, involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle.

    Thieno[2,3-b]thiophene: A related compound with a similar core structure.

    Ethyl 3-hydroxy-4-methylthiophene-2-carboxylate: A compound with a similar functional group arrangement.

Uniqueness

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 2-acetyl-4-hydroxy-3-methylthieno[2,3-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S2/c1-4-16-11(15)10-8(14)7-5(2)9(6(3)13)17-12(7)18-10/h14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLOHMBMWUCMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 3
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 4
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Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 6
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate

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